molecular formula C14H14O3 B1204488 1-Acetyl-2,7-dimethoxynaphthalene CAS No. 71094-89-8

1-Acetyl-2,7-dimethoxynaphthalene

Cat. No.: B1204488
CAS No.: 71094-89-8
M. Wt: 230.26 g/mol
InChI Key: ZQJGSNFYIPQHRT-UHFFFAOYSA-N
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Description

1-Acetyl-2,7-dimethoxynaphthalene (CAS 71094-89-8) is a naphthalene-based organic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 . This solid compound serves as a valuable synthetic intermediate and building block in organic chemistry research. Its structure has been confirmed by X-ray crystallography, revealing a monoclinic crystal system (P2(1)/c) where the naphthalene fused-ring system is highly planar, and the acetyl group forms a dihedral angle of 117.91° with it . The two methoxyl groups at the 2 and 7 positions adopt distinct conformations; the one ortho to the acetyl group is anti-periplanar, while the other is syn-periplanar relative to the neighboring alpha-carbon of the ring . A key demonstrated application of this compound is its use as a precursor in the synthesis of more complex molecules, such as its conversion to 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene upon reaction with phosphorus trichloride and pentachloride . This reactivity makes it a versatile substrate for developing pharmaceuticals, advanced materials, and other functional chemicals. Computed physical properties include a density of approximately 1.134 g/cm³ and a boiling point of around 378°C at 760 mmHg . This product is intended for research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal application. Researchers can leverage its defined structure and reactivity to explore new synthetic pathways and compound libraries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,7-dimethoxynaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(15)14-12-8-11(16-2)6-4-10(12)5-7-13(14)17-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJGSNFYIPQHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221314
Record name 1-Acetyl-2,7-dimethoxynaphthalene
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URL https://comptox.epa.gov/dashboard/DTXSID00221314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71094-89-8
Record name 1-Acetyl-2,7-dimethoxynaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071094898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-2,7-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Functionalization Pathways

The foundation of the synthesis is the creation of a correctly substituted naphthalene (B1677914) scaffold. This typically begins with the synthesis of 2,7-dihydroxynaphthalene (B41206), which is then methylated to provide the immediate precursor for the final acylation step.

The primary precursor for 1-acetyl-2,7-dimethoxynaphthalene is 2,7-dimethoxynaphthalene (B1218487). Its synthesis generally starts from 2,7-dihydroxynaphthalene.

2,7-Dihydroxynaphthalene: Industrial synthesis of 2,7-dihydroxynaphthalene often involves the alkali fusion of 2,7-naphthalenedisulfonic acid sodium salt at high temperatures, followed by acidification. google.com A common method uses sodium hydroxide (B78521) as the alkali fusion solvent at temperatures between 260-320°C. google.com To improve yield and reduce byproducts, mixed alkali fusion reagents, such as a combination of sodium hydroxide and sodium oxide, can be employed. This approach minimizes the amount of water in the reaction system, which can otherwise lead to the hydrolysis of a sulfonic acid group and the formation of unwanted byproducts. google.com

2,7-Dimethoxynaphthalene: This key intermediate is prepared from 2,7-dihydroxynaphthalene through a Williamson ether synthesis. This O-dimethylation reaction typically uses a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base, such as sodium hydroxide or potassium carbonate. researchgate.netchemicalbook.com The reaction is often carried out in a suitable solvent like N,N-dimethylformamide (DMF). chemicalbook.com The purity and yield of this reaction are influenced by factors such as the choice of solvent, the concentration of the base, and the method of addition of the reagents. researchgate.net

The installation of the methoxyl and acetyl groups on the naphthalene ring are critical steps that define the final product.

Installation of Methoxyl Groups: As described previously, the primary method for introducing methoxyl groups onto the naphthalene core is the Williamson ether synthesis. This involves the deprotonation of hydroxyl groups on a dihydroxynaphthalene precursor by a base to form a nucleophilic naphthoxide, which then attacks the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate). This SN2 reaction is a well-established and efficient method for forming aryl ethers. researchgate.net

Installation of the Acetyl Group: The acetyl group is typically introduced through an electrophilic aromatic substitution reaction, most commonly the Friedel-Crafts acylation. orgsyn.orgntu.edu.tw This reaction involves treating the aromatic substrate, in this case, 2,7-dimethoxynaphthalene, with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. orgsyn.orggoogle.com The methoxy (B1213986) groups on the naphthalene ring are activating and ortho-, para-directing, which influences the position of the incoming acetyl group.

Direct Synthetic Routes to this compound

The final step in the synthesis is the direct acylation of the 2,7-dimethoxynaphthalene precursor. The choice of methodology and reaction conditions is crucial for achieving the desired regioselectivity.

The Friedel-Crafts acylation is the most common method for synthesizing acetylnaphthalenes. orgsyn.orgmdpi.com In the case of 2-methoxynaphthalene (B124790), acylation can occur at different positions, with the primary products often being 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene. orgsyn.orgresearchgate.net The reaction involves an acylium ion, generated from the acylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃), which then attacks the electron-rich naphthalene ring. mdpi.com

The solvent plays a critical role in determining the regioselectivity of the acylation. For instance, in the acylation of 2-methoxynaphthalene, using carbon disulfide as a solvent tends to favor the formation of the 1-acetyl isomer, while using nitrobenzene (B124822) promotes the formation of the 6-acetyl isomer. orgsyn.org This is because nitrobenzene can form a complex with the Lewis acid and the acylating agent, creating a bulkier electrophile that preferentially attacks the less sterically hindered position.

For the synthesis of this compound, the Friedel-Crafts acylation would be performed on the 2,7-dimethoxynaphthalene substrate. The two methoxy groups strongly activate the ring, directing the incoming acetyl group primarily to the ortho positions (C1, C3, C6, C8). The formation of the 1-acetyl isomer is kinetically favored. conicet.gov.ar

Table 1: Influence of Solvent on Friedel-Crafts Acylation of 2-Methoxynaphthalene
SubstrateAcylating AgentCatalystSolventMajor ProductReference
2-MethoxynaphthaleneAcetyl ChlorideAluminum ChlorideCarbon Disulfide1-Acetyl-2-methoxynaphthalene orgsyn.org
2-MethoxynaphthaleneAcetyl ChlorideAluminum ChlorideNitrobenzene2-Acetyl-6-methoxynaphthalene orgsyn.org

While traditional Friedel-Crafts acylation is common, alternative methods using different catalysts can offer advantages in terms of regioselectivity and milder reaction conditions. The use of solid acid catalysts, such as zeolites (e.g., H-BEA, H-mordenite), has been explored for the acylation of 2-methoxynaphthalene with acetic anhydride. ntu.edu.twresearchgate.netorientjchem.org Zeolites can provide shape selectivity, potentially favoring the formation of one isomer over another due to the constraints of their pore structures. However, in many cases, the kinetically favored 1-acyl-2-methoxynaphthalene is still the primary product. ntu.edu.tw The use of other Lewis acids, such as antimony(V) chloride (SbCl₅), has also been studied in the acylation of 2-methoxynaphthalene. researchgate.net

Optimizing reaction conditions is essential for maximizing the yield of the desired this compound and minimizing the formation of other isomers. researchgate.netscielo.br Key parameters that can be adjusted include temperature, reaction time, and the nature of the catalyst and solvent.

Temperature: Temperature has a significant impact on the product distribution in the acylation of methoxynaphthalenes. Lower temperatures (e.g., below 0°C) have been shown to favor the formation of the 1-acetyl isomer, which is the kinetically controlled product. orgsyn.org Higher temperatures can lead to the rearrangement of the initially formed 1-acetyl isomer to the more thermodynamically stable 6-acetyl isomer and can also increase the formation of undesirable tarry byproducts. orgsyn.orgntu.edu.tw

Solvent: As previously noted, the choice of solvent is a powerful tool for controlling regioselectivity. Non-polar solvents like carbon disulfide or halogenated hydrocarbons favor kinetic control and the formation of the 1-acetyl product. orgsyn.org Polar solvents like nitrobenzene can lead to different isomer ratios. google.com

Catalyst and Acylating Agent: The type of Lewis acid and the acylating agent can influence the reaction. The use of acetyl chloride versus acetic anhydride can affect the reaction rate and selectivity. ntu.edu.tw The amount of catalyst is also important; a stoichiometric amount is often required in traditional Friedel-Crafts reactions, but catalytic amounts can be used with more active systems or solid acid catalysts. ntu.edu.tw

Derivatization Chemistry of this compound

The chemical personality of this compound is dictated by the interplay between the electron-donating methoxy groups and the electron-withdrawing acetyl group. This electronic landscape governs the molecule's reactivity, allowing for selective modifications at either the side chain or the aromatic nucleus.

The acetyl group serves as a versatile chemical handle for a variety of synthetic transformations. Standard organic reactions applicable to aryl ketones can be employed to modify this moiety, leading to a diverse range of derivatives.

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol, yielding 1-(1-hydroxyethyl)-2,7-dimethoxynaphthalene. This is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid reduction of the naphthalene ring. More strenuous reduction conditions, such as the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reactions, can achieve complete deoxygenation to form 1-ethyl-2,7-dimethoxynaphthalene.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group through the haloform reaction if treated with a halogen in the presence of a base, though this method is most efficient for methyl ketones. Alternatively, Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can convert the acetyl group into an acetate (B1210297) ester (2,7-dimethoxynaphthalen-1-yl acetate), which can then be hydrolyzed to the corresponding naphthol.

Carbonyl Transformations: The carbonyl group can undergo a wide array of classical carbonyl chemistry reactions. For instance, it can react with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. It can also serve as a substrate for the Wittig reaction to create a carbon-carbon double bond, converting the acetyl group into a substituted vinyl group.

Table 1: Potential Modifications of the Acetyl Group

Transformation TypeReagent(s)Product Functional Group
Reduction to AlcoholSodium Borohydride (NaBH₄)Secondary Alcohol
Complete ReductionZn(Hg), HCl (Clemmensen)Alkane (Ethyl)
Oxidationm-CPBA (Baeyer-Villiger)Ester (Acetate)
Imine FormationPrimary Amine (R-NH₂)Imine
Wittig ReactionPhosphonium YlideAlkene

The naphthalene core of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions of substitution are directed by the existing methoxy and acetyl groups.

Electrophilic Aromatic Substitution: Naphthalene is generally more reactive than benzene (B151609) in electrophilic substitution reactions, with a preference for substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). libretexts.orgwordpress.com This preference is due to the formation of a more stable carbocation intermediate that preserves one of the aromatic rings in a benzenoid state. libretexts.orgwordpress.com In this compound, the two methoxy groups are strong activating, ortho-para directing groups, while the acetyl group is a deactivating, meta-directing group. The combined influence of these groups directs incoming electrophiles to specific positions. For example, nitration or halogenation would likely occur at positions ortho and para to the activating methoxy groups, particularly at C8 or C6, while avoiding positions meta to them. The synthesis of the parent compound itself often involves the Friedel-Crafts acylation of 2,7-dimethoxynaphthalene, which regioselectively forms peri-aroylnaphthalene compounds at the 1- and 8-positions. nih.govsigmaaldrich.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the naphthalene core is less common and requires specific conditions. The ring system must be activated by the presence of strong electron-withdrawing groups, and there must be a suitable leaving group (such as a halide) at the position of attack. researchgate.net The unmodified this compound is not a prime candidate for SNAr. However, if the molecule were further functionalized—for example, by introducing a nitro group onto the ring and converting a methoxy group to a better leaving group—it could undergo nucleophilic substitution. For instance, the displacement of a fluoride (B91410) ion by a nucleophile from a (naphthalene-1,8-diyl)bis(4-fluorophenyl)dimethanone precursor demonstrates that such reactions are feasible on appropriately substituted 2,7-dimethoxynaphthalene systems.

Table 2: Potential Aromatic Substitution Reactions

Reaction TypeReagent(s)Potential ProductNotes
NitrationHNO₃, H₂SO₄Nitro-1-acetyl-2,7-dimethoxynaphthaleneSubstitution directed by existing groups
HalogenationBr₂, FeBr₃Bromo-1-acetyl-2,7-dimethoxynaphthaleneSubstitution directed by existing groups
SNArNucleophile (e.g., RO⁻)Nucleophile-substituted derivativeRequires activation and a leaving group

The systematic modification of a lead compound to create analogs and isomers is a cornerstone of medicinal chemistry and materials science, used to probe structure-activity relationships (SAR). rsc.orgepa.gov By altering specific parts of the this compound scaffold, researchers can determine which molecular features are essential for a desired activity.

Synthesis of Analogs: Analogs can be synthesized by modifying the functional groups of the parent molecule.

Acyl Group Variation: Replacing the acetyl group with other acyl chains (e.g., propionyl, benzoyl) can explore the impact of steric bulk and electronic properties at this position. These can be synthesized via Friedel-Crafts acylation of 2,7-dimethoxynaphthalene with the corresponding acyl chloride or anhydride. nih.gov

Alkoxy Group Variation: The methoxy groups can be replaced with other alkoxy groups (ethoxy, propoxy) or benzyloxy groups to probe the influence of lipophilicity and size of these substituents.

Core Substitution: Introducing additional substituents (e.g., halogens, nitro groups, amines) onto the naphthalene ring, as described in the previous section, creates another class of analogs.

These SAR studies are crucial for optimizing properties such as biological potency, selectivity, or photophysical characteristics. nih.gov

Advanced Spectroscopic and Structural Elucidation

Crystallographic Analysis of 1-Acetyl-2,7-dimethoxynaphthalene

Crystallographic studies offer a definitive view of the solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules within a crystal lattice.

Single-crystal X-ray diffraction analysis of this compound has provided a detailed picture of its molecular structure. The compound crystallizes in the monoclinic space group P2₁/c. The naphthalene (B1677914) ring system is essentially planar, with only minor deviations of the constituent atoms from the mean plane.

The acetyl group and the two methoxy (B1213986) groups attached to the naphthalene core exhibit distinct conformational preferences. The acetyl group at the 1-position is significantly twisted out of the plane of the naphthalene ring, with a dihedral angle of 117.91(6)°. This orientation is a result of steric hindrance between the acetyl group and the peri-hydrogen at the 8-position.

The two methoxy groups at the 2- and 7-positions adopt different conformations relative to the naphthalene ring. The methoxy group at the 2-position is oriented anti to the adjacent C1-C2 bond of the naphthalene ring, with a C1-C2-O-C(methyl) torsion angle of -178.7(2)°. In contrast, the methoxy group at the 7-position adopts a syn conformation with respect to the C6-C7 bond, having a C6-C7-O-C(methyl) torsion angle of -1.3(3)°. researchgate.net This syn conformation is a common feature in 7-substituted methoxynaphthalenes. researchgate.net

A summary of the crystallographic data is presented in the table below.

ParameterValue
Empirical FormulaC₁₄H₁₄O₃
Formula Weight230.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.8107(9)
b (Å)18.372(3)
c (Å)7.7512(11)
β (°)98.49(1)
Volume (ų)1240.9(5)
Z4
Temperature (K)293
Source:

The arrangement of molecules in the crystal lattice is governed by a network of weak intermolecular interactions. In the case of this compound, the crystal packing is primarily influenced by van der Waals forces. There are no classical hydrogen bonds present in the structure, as there are no hydrogen bond donors.

Based on the available scientific literature, there is no reported evidence of polymorphism for this compound. The crystal structure determined is the only form that has been described and characterized. Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for the physical properties of a material. However, without experimental evidence of other crystalline forms, it is presumed that under the reported crystallization conditions, this compound exists as a single, stable crystalline phase.

Multidimensional Nuclear Magnetic Resonance Spectroscopy

Multidimensional NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of organic molecules. Techniques such as COSY, HSQC, HMBC, and NOESY provide detailed information about the connectivity and spatial relationships between atoms.

While the solid-state structure of this compound is well-defined by X-ray crystallography, detailed 2D NMR data for this specific compound is not extensively reported in the readily available literature. However, the application of standard 2D NMR techniques would be instrumental in confirming the structural assignments in solution.

COSY (Correlation Spectroscopy) would reveal the scalar coupling network between protons, identifying adjacent protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the placement of the acetyl and methoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This would be particularly useful in confirming the through-space interactions between the acetyl protons and the H-8 proton, as well as the protons of the methoxy groups with the adjacent aromatic protons.

Without specific experimental spectra, a detailed analysis and data table cannot be provided.

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes within a molecule, such as the rotation around single bonds. For this compound, VT-NMR could provide insights into the rotational barriers of the acetyl and methoxy groups.

Specifically, by monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals corresponding to different conformers if the rate of rotation around the C1-C(acetyl) bond or the C(naphthyl)-O(methoxy) bonds becomes slow on the NMR timescale at lower temperatures. However, there are no published studies reporting on the variable temperature NMR analysis of this compound. Therefore, the energetic barriers for these conformational changes in solution have not been experimentally determined.

Solid-State NMR Investigations for Bulk Material Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. Unlike solution-state NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR provides valuable information about the local environment of atoms in a crystalline or amorphous solid. For this compound, ssNMR can reveal details about its crystal packing, polymorphism, and the conformation of the molecule in the solid state. nih.gov

In a typical ssNMR experiment on a powdered sample of this compound, distinct signals would be observed for the different carbon and proton environments within the molecule. The chemical shifts of the aromatic carbons in the naphthalene ring system, for instance, would be sensitive to the electronic effects of the acetyl and methoxy substituents, as well as intermolecular interactions in the crystal lattice. nih.gov The carbonyl carbon of the acetyl group would exhibit a characteristic downfield shift, typically in the range of 190-210 ppm. The methoxy carbons would appear further upfield, generally between 50 and 60 ppm.

Two-dimensional ssNMR experiments, such as Heteronuclear Correlation (HETCOR), can be employed to establish connectivity between directly bonded carbon and hydrogen atoms, aiding in the assignment of the complex spectra of aromatic systems. researchgate.net Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions to provide higher resolution spectra. nih.gov By analyzing the chemical shifts and through-space correlations, one can deduce the specific packing arrangement of the molecules in the bulk material. For instance, intermolecular shielding effects could lead to variations in the chemical shifts of protons and carbons on the periphery of the molecule.

Table 1: Predicted ¹³C Solid-State NMR Chemical Shift Ranges for this compound

Functional GroupPredicted Chemical Shift (ppm)
Carbonyl (C=O)190 - 210
Naphthalene (Aromatic C)110 - 140
Methoxy (-OCH₃)50 - 60
Acetyl Methyl (-CH₃)20 - 30

Note: These are predicted ranges based on typical values for similar functional groups in related molecules.

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. youtube.comnih.gov For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₄H₁₄O₃).

Upon ionization in a mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion of this compound will undergo characteristic fragmentation, providing a unique "fingerprint" that can be used for its identification. The study of these fragmentation pathways offers deep insights into the molecule's structure and the relative stability of its constituent parts. nih.govyoutube.com

Common fragmentation patterns for aromatic ketones and ethers can be predicted for this compound: libretexts.orgyoutube.com

Alpha-Cleavage: A primary fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. For this compound, this would involve the loss of the acetyl group as a radical (•CH₃CO) or as a ketene (B1206846) (CH₂=C=O) following rearrangement, or the loss of the methyl group from the acetyl moiety.

Loss of Methoxy Group: The methoxy groups can be lost as a methyl radical (•CH₃) or as formaldehyde (B43269) (CH₂O) following rearrangement.

Naphthalene Ring Fragmentation: The stable naphthalene ring system is less prone to fragmentation but can undergo cleavages under higher energy conditions, leading to the loss of small neutral molecules like CO or C₂H₂.

The relative abundance of these fragment ions in the mass spectrum provides information about the bond strengths and the stability of the resulting ions and radicals. youtube.com

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

Fragment IonProposed Structure/LossPredicted m/z
[M - CH₃]⁺Loss of a methyl radical from acetyl or methoxy group215.07
[M - COCH₃]⁺Loss of an acetyl radical187.07
[M - OCH₃]⁺Loss of a methoxy radical199.08
[M - CH₂O]⁺Loss of formaldehyde from a methoxy group200.08

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the pathways of atoms through fragmentation processes and to differentiate between isomers. cernobioscience.comsimsonpharma.comwikipedia.org By selectively replacing certain atoms in this compound with their heavier isotopes (e.g., ¹³C in the acetyl group or deuterium (B1214612) in the methoxy groups), the mass of the resulting fragments will shift accordingly. This allows for the precise determination of which atoms are involved in each fragmentation step.

For instance, labeling the acetyl methyl group with ¹³C would result in a 1 amu shift in the mass of any fragment containing this group. This would definitively confirm the origin of fragments involving the acetyl moiety.

Mass spectrometry can also be a powerful tool for differentiating between isomers, such as this compound and other acetyl-dimethoxynaphthalene isomers. While isomers have the same molecular weight, their fragmentation patterns can differ significantly due to the different positions of the substituents on the naphthalene ring. osti.govysu.edunih.govrsc.org The relative intensities of the fragment ions can be used as a fingerprint to distinguish between isomers. Tandem mass spectrometry (MS/MS) is particularly useful for this purpose, where a specific parent ion is selected and further fragmented to generate a characteristic spectrum for that isomer. nih.gov

Vibrational Spectroscopy for Functional Group and Conformational Insight

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and its conformational properties. ekb.eg These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its various functional groups.

C=O Stretch: A strong absorption band in the IR spectrum, typically between 1650 and 1700 cm⁻¹, is characteristic of the carbonyl stretching vibration of the acetyl group. This band is often weaker in the Raman spectrum.

C-O-C Stretches: The asymmetric and symmetric stretching vibrations of the C-O-C linkages of the methoxy groups would appear in the fingerprint region of the IR spectrum, typically between 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹, respectively.

Aromatic C=C Stretches: The naphthalene ring will give rise to a series of sharp absorption bands in the region of 1600-1400 cm⁻¹ in both IR and Raman spectra, corresponding to the stretching vibrations of the carbon-carbon double bonds.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the naphthalene ring can be inferred from the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region of the IR spectrum.

While specific experimental spectra for this compound are not widely published, data from related naphthalene derivatives and aromatic ketones can be used for comparison and spectral assignment. researchgate.netru.nlresearchgate.netacs.org

The vibrational frequencies and intensities in IR and Raman spectra are sensitive to the molecular conformation. For a molecule like this compound, rotation around the single bond connecting the acetyl group to the naphthalene ring can lead to different conformers. These conformers may have slightly different vibrational spectra. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra for different possible conformations. ekb.eg By comparing the calculated spectra with the experimental IR and Raman data, the most stable conformation of the molecule in the gas phase or in a specific solvent can be determined. For example, the frequency of the carbonyl stretch can be influenced by the degree of conjugation with the naphthalene ring, which in turn depends on the dihedral angle between the acetyl group and the ring. This correlation provides a powerful tool for studying the conformational preferences of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. While specific studies on 1-Acetyl-2,7-dimethoxynaphthalene are not available, we can extrapolate its electronic characteristics by considering the well-documented effects of its constituent functional groups—the acetyl and methoxy (B1213986) groups—on the naphthalene (B1677914) core.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, a DFT study would reveal the influence of the electron-withdrawing acetyl group and the electron-donating methoxy groups on the aromatic system.

The methoxy group (–OCH₃) is recognized as an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic ring, which increases the electron density of the ring. stackexchange.comvaia.combrainly.comvaia.comwikipedia.org Conversely, the acetyl group (–COCH₃) is an electron-withdrawing group, primarily through its resonance and inductive effects, which decrease the electron density on the aromatic ring. colby.edu

In this compound, these opposing electronic effects would create a nuanced electron distribution. The methoxy groups at positions 2 and 7 would enrich the naphthalene core with electron density, while the acetyl group at position 1 would withdraw it. This push-pull electronic arrangement is expected to significantly influence the molecule's reactivity, polarity, and spectroscopic properties. DFT calculations on similar aromatic systems have shown that such substitutions can lead to a smaller HOMO-LUMO gap, which is pertinent for applications in organic electronics. nih.govnih.govresearchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

PropertyPredicted CharacteristicRationale
HOMO-LUMO Gap Reduced compared to unsubstituted naphthaleneThe combination of electron-donating (methoxy) and electron-withdrawing (acetyl) groups typically narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Dipole Moment SignificantThe asymmetrical substitution pattern with groups of opposing electronic nature will likely result in a notable molecular dipole moment.
Reactivity The naphthalene ring is activated towards electrophilic substitution at positions ortho and para to the methoxy groups and deactivated at positions ortho and para to the acetyl group.Methoxy groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing for electrophilic aromatic substitution. wikipedia.org

This table is based on established principles of physical organic chemistry and DFT studies on related aromatic compounds. Specific values would require dedicated computational analysis.

Calculation of Molecular Orbitals and Charge Distribution

The molecular orbitals of this compound would be derived from the π-system of the naphthalene core, perturbed by the acetyl and methoxy substituents. The HOMO is anticipated to have significant contributions from the electron-rich naphthalene ring and the oxygen atoms of the methoxy groups. The LUMO, in contrast, is expected to be localized more towards the electron-deficient acetyl group and the naphthalene ring carbons attached to it.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies. wisc.edugithub.ioacs.orgnih.govresearchgate.net

For ¹H NMR, the aromatic protons of this compound would be expected to resonate in the typical aromatic region (around 7.0-8.5 ppm), with their specific shifts influenced by the electronic effects of the substituents. Protons on the ring near the electron-donating methoxy groups would likely be more shielded (lower ppm) compared to those near the electron-withdrawing acetyl group. The methyl protons of the acetyl and methoxy groups would appear as sharp singlets at higher field (lower ppm). pressbooks.pub

For ¹³C NMR, the carbonyl carbon of the acetyl group would exhibit a characteristic downfield shift (typically >190 ppm). The carbons of the naphthalene ring would appear in the aromatic region (around 110-140 ppm), with the carbons attached to the methoxy groups shifted to higher field and those near the acetyl group shifted to lower field.

Vibrational frequencies calculated by DFT would show characteristic peaks for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), C-O stretches of the methoxy groups, and various C-H and C-C stretching and bending modes of the aromatic ring and methyl groups.

Table 2: Estimated Spectroscopic Data for this compound

SpectrumGroupEstimated Chemical Shift / Frequency
¹H NMR Aromatic Protons7.0 - 8.5 ppm
Acetyl Protons (CH₃)~2.5 ppm
Methoxy Protons (OCH₃)~3.9 ppm
¹³C NMR Carbonyl Carbon (C=O)>190 ppm
Aromatic Carbons110 - 140 ppm
Acetyl Carbon (CH₃)~25-30 ppm
Methoxy Carbon (OCH₃)~55-60 ppm
IR C=O Stretch1680 - 1700 cm⁻¹

These are estimated values based on typical ranges for similar functional groups and aromatic systems. Actual values may vary.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations and conformational analysis provide insights into the dynamic behavior and three-dimensional structure of molecules.

Simulations of Intermolecular Interactions and Self-Assembly

There is no specific information available in the scientific literature regarding the intermolecular interactions and self-assembly of this compound. However, based on its structure, several types of intermolecular forces would be expected to play a role in its condensed-phase behavior.

The polar carbonyl group would lead to dipole-dipole interactions, which are a significant force in ketones. quora.comncert.nic.inlibretexts.orglibretexts.org The aromatic naphthalene core can participate in π-π stacking interactions, a common feature in the self-assembly of many naphthalene derivatives. google.comacs.orgrsc.orgsciltp.comwipo.int Additionally, weak C-H···O hydrogen bonds could form between the methyl hydrogens and the oxygen atoms of neighboring molecules. The interplay of these forces would govern the packing of the molecules in a crystal lattice and their behavior in solution. Studies on naphthalene diimide derivatives have shown that such non-covalent interactions can be tuned to control the formation of nano- and microstructures. google.comacs.orgrsc.orgsciltp.comwipo.int

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling provides a powerful lens through which to examine the reaction mechanisms involved in the synthesis of this compound. A primary synthetic route to this compound is the Friedel-Crafts acylation of 2,7-dimethoxynaphthalene (B1218487). nih.gov Theoretical calculations are instrumental in dissecting the nuanced energetic and stereochemical pathways of this reaction.

Transition State Analysis for Key Synthetic Steps

The Friedel-Crafts acylation of naphthalene derivatives is a well-studied reaction, and computational analysis of its transition states offers deep insights into the reaction kinetics and mechanism. psu.edursc.org For the formation of this compound, the key step is the electrophilic attack of an acylium ion (or a complex thereof) on the electron-rich naphthalene ring.

Transition state theory allows for the calculation of the energy barriers associated with the formation of different isomers. In the case of naphthalene, acylation can occur at either the α (C1) or β (C2) position. psu.edu Computational models, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction, identifying the transition state structures for both α- and β-substitution. These calculations typically reveal that the α-position is kinetically favored due to a lower activation energy barrier, while the β-position can be the thermodynamically favored product under certain conditions. rsc.orgstackexchange.com

For 2,7-dimethoxynaphthalene, the methoxy groups are activating and directing. Computational analysis would focus on the transition states for acylation at the various possible positions, considering the electronic effects of the methoxy groups and the steric hindrance of the incoming acetyl group. The transition state leading to the formation of this compound would be compared with other potential isomers to understand the observed regioselectivity.

A hypothetical transition state analysis for the acylation of 2,7-dimethoxynaphthalene is presented in the table below. The values are illustrative and based on general principles of Friedel-Crafts reactions on substituted naphthalenes.

Transition StateAttacked PositionRelative Activation Energy (kcal/mol)Key Stabilizing Interactions
TS1C10 (Reference)Resonance stabilization from both rings and the 2-methoxy group.
TS2C3+3.5Reduced resonance stabilization compared to C1.
TS3C4+2.1Significant steric hindrance from the peri-hydrogen.
TS4C6+1.5Resonance stabilization influenced by the 7-methoxy group.

This table is illustrative and based on established principles of naphthalene chemistry.

Regioselectivity and Stereoselectivity Predictions

Computational chemistry is a powerful tool for predicting the regioselectivity of electrophilic aromatic substitution reactions like the Friedel-Crafts acylation. nih.gov For 2,7-dimethoxynaphthalene, the two methoxy groups significantly influence the electron density distribution in the naphthalene rings, thereby directing the position of acylation.

DFT calculations can be used to model the ground state of 2,7-dimethoxynaphthalene and calculate parameters such as the Fukui functions or the local softness, which indicate the most nucleophilic sites on the aromatic ring. These calculations would likely predict that the positions ortho and para to the methoxy groups are the most activated towards electrophilic attack. The final regiochemical outcome is a balance between these electronic effects and the steric hindrance presented by the naphthalene backbone and the incoming electrophile. stackexchange.com

Given that the 1-position is electronically activated by the 2-methoxy group and is generally a kinetically favored site for acylation on naphthalenes, it is expected that computational models would predict this as a major product. psu.edu The formation of other isomers would also be predicted, with their relative abundance depending on the calculated energy barriers of their respective transition states.

Stereoselectivity is not a primary concern in the acylation step itself, as the naphthalene ring is planar and the acetyl group is achiral. However, if the acetyl group were to be further modified, for instance, through a reduction to an alcohol followed by a chiral reaction, then computational models could be employed to predict the stereochemical outcome of such subsequent transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elsevierpure.com For a compound like this compound, QSAR can be a valuable tool in predicting its potential biological activities and guiding the synthesis of more potent analogs. Naphthalene derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. lifechemicals.commdpi.comresearchgate.net

Development of Computational Models for Predicting Biological Activity Mechanisms

The development of a QSAR model begins with the collection of a dataset of compounds with known biological activities. nih.gov In the context of this compound, this would involve synthesizing a library of related naphthalene derivatives and testing their activity in a relevant biological assay.

Once the data is collected, a computational model is built using statistical methods such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN). nih.govnih.gov These models aim to find a correlation between the calculated molecular descriptors of the compounds and their measured biological activity.

The resulting QSAR model can then be used to predict the activity of new, untested compounds and to provide insights into the mechanism of action. elsevierpure.com For example, the model might reveal that specific electronic or steric features of the naphthalene derivatives are crucial for their biological activity.

Molecular Descriptors and Feature Selection for Predictive Modeling

The success of a QSAR model heavily relies on the choice of molecular descriptors. nih.govacs.org These are numerical values that represent different aspects of a molecule's structure and properties. For naphthalene derivatives like this compound, a wide range of descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Randić index and the atom-bond connectivity (ABC) index. researchgate.net

Electronic descriptors: These relate to the electronic properties of the molecule, such as the dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Geometrical descriptors: These describe the three-dimensional shape of the molecule, such as the molecular surface area and volume.

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), which is a measure of the molecule's lipophilicity, and the topological polar surface area (TPSA). nih.gov

A crucial step in QSAR modeling is feature selection, where the most relevant descriptors for predicting the biological activity are identified. acs.org This helps to avoid overfitting the model and improves its predictive power. Techniques like principal component analysis (PCA) can be used to reduce the dimensionality of the descriptor space and select the most informative features. nih.gov

A hypothetical table of molecular descriptors for a QSAR study of naphthalene derivatives is presented below.

DescriptorDescriptor TypePotential Influence on Biological Activity
LogPPhysicochemicalMembrane permeability and interaction with hydrophobic pockets in proteins.
TPSAPhysicochemicalDrug absorption and bioavailability. nih.gov
HOMO EnergyElectronicSusceptibility to oxidation and interaction with electron-deficient biological targets. nih.gov
LUMO EnergyElectronicSusceptibility to reduction and interaction with electron-rich biological targets. nih.gov
Molecular WeightConstitutionalOverall size and fit within a binding site.
Number of Rotatable BondsTopologicalConformational flexibility and binding affinity.

This table is illustrative and the relevance of each descriptor would be determined through statistical analysis in a specific QSAR study.

Biological Activity and Mechanistic Studies Non Clinical Focus

In Vitro Assessment of Biological Target Modulation

There is currently no available scientific literature detailing studies on the inhibitory or activation effects of 1-Acetyl-2,7-dimethoxynaphthalene on any specific enzymes. Research on other naphthalene (B1677914) derivatives has shown that they can act as enzyme inhibitors; however, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

No receptor binding assays or studies on ligand-target interactions involving this compound have been reported in the reviewed scientific literature. The methodologies for such studies, including filtration and scintillation proximity assays, are well-established for assessing the interaction of compounds with various receptors. However, it does not appear that this compound has been subjected to such screening.

Investigations into the modulation of cellular pathways by this compound in model systems have not been documented. While some naphthalene derivatives have been shown to influence pathways such as the MAPK/NF-κB signaling cascade in response to inflammatory stimuli, there is no evidence to suggest that this compound has been studied in this context.

Antimicrobial Research and Mechanistic Insights

Specific studies on the mechanisms of action of this compound against pathogenic microorganisms are not available. While general antimicrobial properties have been attributed to various naphthalene derivatives, the specific mode of action, such as membrane disruption or inhibition of essential enzymes, has not been investigated for this particular compound.

Due to the lack of antimicrobial activity data for this compound, no structure-activity relationship (SAR) studies have been conducted to understand the influence of its specific chemical features on antimicrobial efficacy. SAR studies on other classes of naphthalene derivatives, such as bis-quaternary ammonium (B1175870) compounds, have highlighted the importance of factors like lipophilicity and the nature of substituents in determining their antimicrobial potency. However, these insights are not directly applicable to this compound without dedicated research.

Antioxidant Activity and Related Mechanistic Investigations

Research into the antioxidant properties of naphthalene derivatives suggests that the substitution pattern on the naphthalene core is a critical determinant of activity. Studies on dihydroxynaphthalenes (DHNs) provide a foundation for understanding the potential mechanisms of related compounds.

The primary mechanism for antioxidant activity in many phenolic compounds, including hydroxylated naphthalenes, is hydrogen atom transfer (HAT) from a hydroxyl group to a radical species, which neutralizes the radical. The efficiency of this process is heavily influenced by the position of the hydroxyl groups.

A comparative study of DHN isomers revealed that those with a β-substitution pattern, such as 2,7-dihydroxynaphthalene (B41206) (2,7-DHN), exhibit different antioxidant power compared to those with an α-substitution pattern (e.g., 1,8-DHN or 1,6-DHN). chemistryviews.org The antioxidant activity is largely governed by the generation and subsequent fate of the intermediate naphthoxyl radicals. chemistryviews.org For DHNs with a β-substitution pattern (like 2,7-DHN), the oxidation process involves the formation of naphthoxyl radicals that predominantly undergo C-C couplings at the C-1 position. torvergata.it

A study on various hydroxylated naphthalenes provided insights into the antioxidant power associated with different substitution patterns, as summarized in the table below.

CompoundSubstitution PatternRelative Antioxidant Power
1,8-DHNαHigh
1,6-DHNαHigh
2,6-DHNβLower than α-substituted
2,7-DHNβLower than α-substituted

This table is based on comparative findings for dihydroxynaphthalenes (DHNs) and illustrates the influence of substitution patterns on antioxidant activity. chemistryviews.orgtorvergata.it

Naphthalene itself is known to induce oxidative stress, leading to the depletion of glutathione (B108866) (GSH) and increased lipid peroxidation in various tissues. nih.gov This toxicity is often linked to its metabolic activation into reactive intermediates.

Naphthoquinones, another class of naphthalene derivatives, are known to cause oxidative stress in cells, which can trigger adaptive responses. nih.gov These compounds can undergo redox cycling, a process that generates reactive oxygen species (ROS). At lower concentrations, this can stimulate signaling cascades like the Nrf2-dependent pathway, which upregulates the expression of antioxidant and detoxification enzymes. nih.gov

For this compound, its role in modulating cellular oxidative stress is not directly established. However, based on the behavior of related compounds, a few possibilities could be considered. The dimethoxy-substituted naphthalene core could potentially be metabolized, although likely differently from hydroxylated or unsubstituted naphthalenes. If metabolites are formed that can interact with cellular redox systems, the compound could influence the cellular oxidative balance. The electron-donating nature of the methoxy (B1213986) groups and the electron-withdrawing acetyl group would create a specific electronic profile that dictates its interaction with metabolic enzymes and cellular redox sensors.

Interactions with Biomolecules (Proteins, DNA, Lipids)

The planar aromatic structure of the naphthalene ring is a key feature that can facilitate interactions with various biological macromolecules.

Studies on substituted naphthalene monoimides, which are structurally different but share the core naphthalene ring, indicate that these molecules can bind to DNA primarily through intercalation. nih.gov This process involves the insertion of the planar naphthalene system between the base pairs of the DNA double helix. The affinity and mode of binding are highly dependent on the nature and position of the substituents. nih.gov

For example, the position of a nitro group on the naphthalene monoimide ring significantly affects binding strength, with a 3-nitro derivative binding more strongly than a 4-nitro derivative. nih.gov This is attributed to the ability of the 3-nitro group to remain coplanar with the intercalated ring system, allowing for more favorable interactions with DNA base pairs. nih.gov Furthermore, substituents capable of forming hydrogen bonds with the DNA backbone can also contribute significantly to the binding energetics. nih.gov

For this compound, one could hypothesize a potential for intercalative binding with DNA due to its planar aromatic core. The methoxy and acetyl groups would influence the binding affinity and specificity. These groups would occupy the DNA grooves and could form van der Waals or other non-covalent interactions. However, without experimental data, the binding mode and affinity remain speculative. There are no published studies specifically detailing the binding of this compound to proteins or lipids.

The binding of a small molecule to a biomolecule can significantly alter its function. Intercalation into DNA, as seen with some naphthalene derivatives, can lead to changes in DNA conformation, which may interfere with replication and transcription processes. nih.gov

The interaction of naphthalene derivatives with proteins is also a possibility. Naphthoquinones, for instance, can act as alkylating agents or modulate the activity of enzymes like receptor tyrosine kinases through redox signaling. nih.gov While this compound does not have the same reactive quinone structure, its specific substitution pattern could allow it to fit into the active or allosteric sites of certain enzymes, potentially modulating their activity. The impact on biochemical processes would be entirely dependent on which specific proteins it might bind to and the nature of that interaction.

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating 1-Acetyl-2,7-dimethoxynaphthalene from starting materials, byproducts, and other impurities, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) Development for Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for assessing the purity of this compound. phenomenex.com The separation is based on the compound's hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.comsielc.com A typical method employs a C18 column, which provides excellent separation for aromatic compounds. nih.gov

Method development involves optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, to achieve adequate retention and resolution from potential impurities. sielc.com An isocratic elution with a constant mobile phase composition is often sufficient for routine purity checks, while a gradient elution may be necessary for complex mixtures containing compounds with a wide range of polarities. auroraprosci.com Detection is commonly performed using a UV detector, as the naphthalene (B1677914) ring system exhibits strong absorbance in the UV region. auroraprosci.comsielc.com

Table 1: Example HPLC Parameters for Analysis of this compound
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseAcetonitrile:Water (e.g., 65:35 v/v) auroraprosci.com
Flow Rate1.0 mL/min auroraprosci.com
Temperature30°C sigmaaldrich.com
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for identifying volatile byproducts that may arise during the synthesis of this compound, such as through Friedel-Crafts acylation. nih.govsapub.orgresearchgate.net This technique separates compounds based on their boiling points and vapor pressures, followed by mass analysis for structural elucidation. vixra.org

Potential volatile byproducts could include unreacted starting material (e.g., 2,7-dimethoxynaphthalene), regioisomers formed during acylation, or side-products from demethylation. nih.govresearchgate.net Analysis is typically performed on a capillary column with a nonpolar stationary phase, such as (5%-phenyl)-methylpolysiloxane. wiley.comuzh.ch Depending on the volatility and thermal stability of the byproducts, derivatization may sometimes be employed to improve chromatographic behavior. uzh.ch The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that acts as a molecular fingerprint for identification. researchgate.net

Table 2: Potential Volatile Byproducts in the Synthesis of this compound
CompoundPotential OriginAnalytical Note
2,7-Dimethoxynaphthalene (B1218487)Unreacted starting materialLower boiling point than the product.
Other acetyl-dimethoxynaphthalene isomersNon-regioselective acylationSimilar mass spectrum to the main product, distinguished by retention time. nih.gov
1-Acetyl-2-hydroxy-7-methoxynaphthaleneDemethylation side reactionHigher polarity; may require derivatization for optimal GC analysis. uzh.ch

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

This analysis is not applicable to this compound. The molecule is achiral as it does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. Therefore, it exists as a single structure and not as a pair of enantiomers, rendering enantiomeric purity assessment unnecessary.

Electrochemical Characterization and Redox Behavior

Electrochemical methods provide insight into the electronic properties of this compound, which is valuable for applications in materials science and for understanding its reactivity.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of a compound, such as its oxidation and reduction potentials. wikipedia.orgossila.com The experiment involves scanning the potential of an electrode linearly with time in a solution containing the analyte and observing the resulting current. wikipedia.org For this compound, CV can determine the potential at which the molecule is oxidized (loses electrons). daneshyari.comresearchgate.net

The redox potential is significantly influenced by the substituents on the naphthalene ring. libretexts.orgminia.edu.eglibretexts.org The two methoxy (B1213986) (-OCH₃) groups are electron-donating, which increases the electron density of the aromatic system and makes oxidation easier (occur at a lower potential) compared to unsubstituted naphthalene. minia.edu.eg Conversely, the acetyl (-COCH₃) group is electron-withdrawing, which decreases the electron density and makes oxidation more difficult. minia.edu.eg The measured potential reflects the net electronic effect of these competing groups.

Table 3: Typical Experimental Setup for Cyclic Voltammetry
ComponentDescription/Example
Working ElectrodeGlassy Carbon Electrode daneshyari.com
Reference ElectrodeAg/AgCl or Saturated Calomel Electrode (SCE) acs.org
Counter ElectrodePlatinum wire researchgate.net
SolventAcetonitrile or Dichloromethane nih.gov
Supporting ElectrolyteTetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)

Investigation of Electron Transfer Processes

The structure of this compound, featuring electron-donating methoxy groups and an electron-withdrawing acetyl group on the same aromatic scaffold, makes it a donor-acceptor system. This arrangement can facilitate intramolecular charge transfer (ICT), where electronic excitation can lead to a redistribution of electron density from the methoxy-rich part of the molecule to the acetyl group. nih.govnih.govacs.org

The efficiency and nature of these electron transfer processes are critical for designing molecules with specific optical or electronic properties. cdnsciencepub.comacs.org The substitution pattern on the naphthalene core dictates the pathways and energetics of electron transfer. cdnsciencepub.com Spectroelectrochemical studies, which combine UV-Vis spectroscopy with electrochemical control, can be employed to characterize the electronic transitions of the neutral, oxidized, and reduced forms of the molecule, providing direct evidence of charge transfer states. nih.gov Understanding these processes is fundamental for the potential application of such naphthalene derivatives in fields like organic electronics. researchgate.net

Thermal Analysis for Material Characterization in Research

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a specialized chemical compound like this compound, these methods are indispensable for establishing a comprehensive material profile. The following sections detail the application of two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymorphism

Differential Scanning Calorimetry (DSC) is a premier thermoanalytical technique for investigating how a material's heat capacity changes with temperature. A DSC measurement involves heating or cooling a sample and a reference at a controlled rate and measuring the amount of heat required to maintain them at the same temperature. This analysis is crucial for identifying phase transitions such as melting, crystallization, and glass transitions.

For this compound, DSC analysis can elucidate its melting point, enthalpy of fusion, and the presence of any polymorphic forms. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute in both pharmaceutical and material sciences, as different polymorphs can exhibit varied physical properties. Studies on naphthalene and its derivatives have frequently utilized DSC to investigate such phase transitions. researchgate.netacs.org The data from a DSC thermogram provides a distinct thermal fingerprint of the compound.

Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (ΔHfus) (J/g)
Melting98.5102.1115.7

This interactive table presents hypothetical data to illustrate the expected results from a DSC analysis of a pure sample of this compound. The onset temperature indicates the beginning of the melting process, while the peak temperature represents the point of maximum heat absorption. The enthalpy of fusion is the energy required to complete the melting process.

The presence of multiple melting peaks or shifts in peak temperatures after different thermal treatments (e.g., rapid cooling followed by reheating) would suggest the existence of polymorphism, a phenomenon that DSC is exceptionally well-suited to detect. bohrium.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an analytical technique used to determine a material's thermal stability and its fraction of volatile components by monitoring the change in mass as it is heated at a constant rate. This analysis provides critical information on the temperatures at which the material begins to decompose, its degradation pattern, and the amount of residual mass.

The thermal stability of this compound is a key parameter for defining its handling, storage, and processing limits. The acetyl and methoxy functional groups on the naphthalene core will influence its decomposition mechanism. The addition of acetyl groups can, in some chemical systems, affect thermal stability. nih.govresearchgate.netrsc.orgncsu.edu TGA is employed to precisely measure the onset of decomposition, which is a crucial data point for any application involving elevated temperatures.

A TGA experiment on this compound would typically show a curve of mass versus temperature. A stable compound will exhibit a flat baseline until the decomposition temperature is reached, at which point a sharp drop in mass occurs.

Hypothetical TGA Data for this compound

ParameterTemperature (°C)Mass Loss (%)
Onset of Decomposition (Tonset)275.4~0-5%
Temperature at 50% Mass Loss (T50%)310.250%
End of Decomposition350.0>99%
Residual Mass at 600 °C< 1%N/A

This interactive table provides a hypothetical thermal degradation profile for this compound. Tonset marks the temperature at which significant degradation begins. T50% is the temperature at which half of the initial sample mass has been lost. The low residual mass suggests that the compound decomposes primarily into volatile products.

By combining the insights from both DSC and TGA, researchers can build a comprehensive understanding of the thermal properties of this compound, which is essential for its further development and application in materials research.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research concerning 1-Acetyl-2,7-dimethoxynaphthalene is principally centered on its identity and synthesis. Key findings are summarized as follows:

Synthesis: The compound is typically prepared through the acetylation of 2,7-dimethoxynaphthalene (B1218487). ontosight.ai This places it as a derivative accessible from 2,7-dihydroxynaphthalene (B41206), a common industrial starting material. sigmaaldrich.comgoogle.com

Chemical Identity: It is defined by a naphthalene (B1677914) core functionalized with an acetyl group at the C1 position and two methoxy (B1213986) groups at the C2 and C7 positions. ontosight.ai

Potential as a Precursor: It has been noted for its potential use as a building block in the synthesis of more complex molecules designed for applications in organic electronics and materials with unique optical properties. ontosight.ai The naphthalene scaffold is a key component in creating such advanced materials. nih.gov

Unresolved Questions and Persistent Challenges

The primary challenge in the study of this compound is the scarcity of dedicated research. This leads to several unresolved questions:

Biological Activity Profile: While numerous naphthalene derivatives exhibit significant biological activity, the specific pharmacological profile of this compound is unknown. mdpi.comrasayanjournal.co.innih.gov It has not been sufficiently screened for potential antimicrobial, anticancer, or anti-inflammatory effects.

Synthetic Efficiency: The specifics of its synthesis, including optimized yields, regioselectivity control, and the formation of by-products, are not well-documented in publicly accessible literature. Controlling substitution patterns on the naphthalene ring is a known challenge in organic synthesis. nih.gov

Physicochemical Properties: A comprehensive database of its spectral characteristics and physicochemical properties is not readily available.

Mechanism of Action: In the absence of a known biological target, no mechanistic studies have been performed. The way it might interact with biological systems remains purely speculative.

Proposed Future Research Avenues for this compound

To address the existing knowledge gaps, a structured research program is necessary. The following avenues are proposed to systematically explore the potential of this compound.

Future work should focus on developing and optimizing synthetic routes. Traditional methods like Friedel-Crafts acetylation could be refined to improve yield and minimize the formation of isomeric impurities. Furthermore, modern synthetic methodologies, such as those involving new catalytic systems or flow chemistry, could offer more efficient, scalable, and environmentally benign pathways. nih.govorgsyn.org A key goal would be to establish a robust and well-characterized synthesis that provides high-purity material for subsequent studies.

A crucial next step is to conduct comprehensive biological screening. Based on the activities of related naphthalene structures, this compound should be tested against a diverse panel of targets. nih.govnih.gov

Initial Screening: Test for antimicrobial activity against a panel of pathogenic bacteria and fungi, and for cytotoxic effects against various cancer cell lines. mdpi.comrasayanjournal.co.in

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research must probe the underlying mechanism. This could involve identifying protein targets, studying enzyme inhibition kinetics, or examining effects on cell cycle and apoptosis. nih.gov

Structure-Activity Relationship (SAR): A library of analogues could be synthesized by modifying the acetyl and methoxy functional groups. This would help in establishing a clear SAR, guiding the design of more potent and selective derivatives. mdpi.com

To build a foundational understanding of this compound, advanced analytical and computational methods should be employed.

Spectroscopic Characterization: A complete and unambiguous assignment of its ¹H and ¹³C NMR spectra, supported by 2D NMR techniques (COSY, HSQC, HMBC), is essential for quality control and structural verification.

Computational Modeling: In silico studies can predict molecular properties and potential biological interactions. Molecular docking simulations could screen virtual libraries of biological targets to prioritize future in vitro assays. nih.gov Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, reactivity, and predicted spectral data, correlating theoretical data with experimental findings.

Q & A

Q. What are the key considerations for synthesizing 1-acetyl-2,7-dimethoxynaphthalene, and how do reaction conditions influence selectivity?

The synthesis typically involves Friedel-Crafts acylation or selective demethylation. For example, selective demethylation of this compound using AlCl₃ in dichloroethane selectively removes one methoxy group while preserving the acetyl group . Key factors include:

  • Solvent polarity : Dichloroethane facilitates AlCl₃ activation without over-hydrolysis.
  • Temperature : Ice-bath conditions (0–5°C) minimize side reactions like over-demethylation or acetyl group cleavage.
  • Stoichiometry : Excess AlCl₃ (2–3 eq.) ensures complete coordination to methoxy groups.

Q. How is the crystal structure of this compound characterized, and what packing interactions are observed?

The compound crystallizes in a monoclinic system (space group P2₁/c) with a planar naphthalene core (max. deviation: 0.0025 Å). Key features include:

  • Herringbone packing parallel to the (100) plane, driven by weak C–H···O interactions (2.6–2.8 Å) .
  • Torsion angles : Methoxy groups adopt anti/syn conformations relative to the acetyl group (CC–O–C angles: −175.6° and 1.9°) .

Q. Refinement Metrics :

ParameterValue
R factor0.038
wR factor0.106
Data-to-parameter ratio13.4

Advanced Research Questions

Q. How do steric and electronic effects influence the chemoselectivity of ether cleavage in substituted dimethoxynaphthalenes?

In 1,8-diaroyl-2,7-dimethoxynaphthalene , steric hindrance from adjacent aroyl groups prevents AlCl₃ coordination, suppressing ether cleavage. Conversely, monoaroyl derivatives (e.g., this compound) allow AlCl₃ to coordinate to the methoxy group, enabling selective cleavage. Key observations:

  • Steric hindrance : Diaroyl substitution reduces cleavage yield to <5% even with excess AlCl₃ .
  • Electronic effects : Electron-withdrawing acetyl groups stabilize the transition state for demethylation .

Q. Reaction Comparison :

SubstrateReactivity (Cleavage Yield)Reference
1-Acetyl-2,7-dimethoxy42% (selective at C2)
1,8-Diaroyl-2,7-dimethoxy<5% (no cleavage)

Q. How can crystallographic data resolve contradictions in reported molecular geometries of substituted naphthalenes?

Discrepancies in planarity or torsion angles often arise from thermal motion or refinement protocols . For example:

  • Early studies reported non-planar naphthalene cores (avg. deviation: 0.019 Å) due to limited resolution .
  • Modern refinements with SHELXL (using high-resolution data) confirm planarity (deviation: 0.0025 Å) by constraining anisotropic displacement parameters and applying rigid-bond restraints .

Q. Resolution Strategy :

  • Use high-resolution data (≤0.8 Å) and SHELXL’s DELU restraints for bond distances/angles.
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions.

Q. What experimental designs optimize the synthesis of derivatives like 1-(anthracen-9-yl)carbonyl-2,7-dimethoxynaphthalene?

Key steps include:

Acylation : React 2,7-dimethoxynaphthalene with anthroyl chloride in CH₂Cl₂ using AlCl₃ (1:1 molar ratio) at 0°C .

Purification : Column chromatography (toluene eluent) removes unreacted anthroyl chloride.

Crystallization : Ethyl acetate yields needle-shaped crystals suitable for XRD.

Q. Critical Parameters :

ParameterOptimal ValueImpact
Reaction time6 hoursPrevents over-acylation
AlCl₃ stoichiometry1 eq.Avoids decomposition of anthracene moiety
Crystallization solventEthyl acetateEnhances crystal quality for XRD

Q. How do weak intermolecular interactions (e.g., C–H···O) affect the solid-state properties of this compound?

Weak C–H···O interactions (2.6–2.8 Å) stabilize the herringbone packing , influencing:

  • Thermal stability : Higher melting points (observed: 145–148°C) compared to non-interacting analogs.
  • Solubility : Reduced solubility in non-polar solvents due to dense packing .

Q. Comparison with Analogues :

CompoundMelting PointSolubility in Hexane
1-Acetyl-2,7-dimethoxy145–148°C<1 mg/mL
2,7-Dimethoxynaphthalene98–100°C15 mg/mL

Q. What methodologies address discrepancies in toxicological data for naphthalene derivatives, and how are they applied to this compound?

Toxicological profiles require:

  • Risk of bias assessment : Use standardized questionnaires (e.g., Table C-7 in ATSDR guidelines) to evaluate dose randomization and allocation concealment in animal studies .
  • Systematic reviews : Prioritize peer-reviewed studies with robust endpoints (e.g., hepatic/renal effects) over non-peer-reviewed sources .

Q. Data Gaps Identified :

  • Limited inhalation toxicity data for this compound.
  • Mechanistic studies on acetyl group metabolism (e.g., CYP450 interactions) are lacking .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-2,7-dimethoxynaphthalene
Reactant of Route 2
Reactant of Route 2
1-Acetyl-2,7-dimethoxynaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.